molecular formula C17H15N5O2S2 B2701033 N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206986-97-1

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2701033
CAS No.: 1206986-97-1
M. Wt: 385.46
InChI Key: UIKPRXILHHQEBM-UHFFFAOYSA-N
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Description

N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C17H15N5O2S2 and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives related to N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide have been extensively studied. These compounds are synthesized through reactions involving key intermediates such as amino pyrazole derivatives, which exhibit significant biological activities. The synthesis processes often involve reactions with hydrazine hydrate in ethanol, leading to the formation of pyrazolo[1,5-a]pyrimidine derivatives among others. These synthesized compounds are then characterized using various spectral and elemental analysis methods, confirming their structure and potential for further biological evaluation (Hassan, Hafez, & Osman, 2014).

Biological Evaluation

Compounds synthesized from this compound and its derivatives have been subjected to various biological evaluations. These include assessments of their cytotoxicity against cancer cell lines, antimicrobial activities against bacteria and fungi, and potential anticancer activities. For instance, some novel amino pyrazole derivatives have been tested for their antimicrobial and antifungal activities, showing good activity against various pathogens. Additionally, compounds exhibiting anticancer activities have been identified, highlighting their potential as therapeutic agents (Shah, Patel, & Karia, 2018).

Mechanistic Insights and Applications

The research on this compound derivatives also extends to understanding their mechanistic pathways and potential applications in medicinal chemistry. These compounds are involved in reactions that lead to the synthesis of various heterocyclic compounds, which are crucial in the development of new drugs. For example, the utility of enaminonitriles in heterocyclic synthesis has been explored, leading to new pyrazole, pyridine, and pyrimidine derivatives with potential biological activities. This research opens up possibilities for the development of new therapeutic agents based on the structural framework of these compounds (Fadda, Etman, El-Seidy, & Elattar, 2012).

Properties

IUPAC Name

N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2S2/c1-25-14-5-3-2-4-12(14)21-15(23)8-11-10-26-17(20-11)22-16(24)13-9-18-6-7-19-13/h2-7,9-10H,8H2,1H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKPRXILHHQEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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